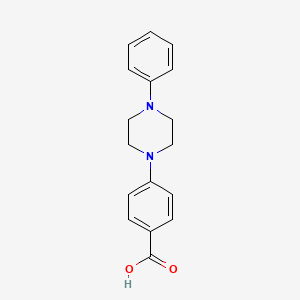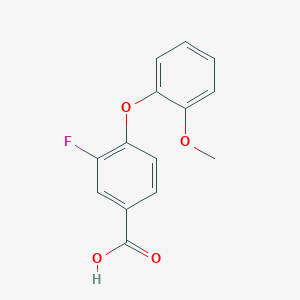![molecular formula C10H16N2OS B1437409 N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 1087792-29-7](/img/structure/B1437409.png)
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Vue d'ensemble
Description
“N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine” is an organic compound with the molecular formula C10H16N2OS . Its IUPAC name is (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h7H,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 212.32 .Applications De Recherche Scientifique
Environmental Impact of Parabens
Parabens, including butyl and methyl parabens, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products. Studies have shown that methylparaben and propylparaben predominate in these environments, reflecting their common use in products. The presence of chlorinated parabens, more stable and persistent than their parent compounds, raises concerns about their potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Applications of Isoxazolone Derivatives
Isoxazolone derivatives, known for their significant biological and medicinal properties, are highlighted for their synthesis through multi-component reactions, offering potential for various chemical transformations. These compounds, including 4-arylmethylideneisoxazol-5(4H)-ones, exhibit antioxidant evaluation and are promising for the development of novel heterocycles with potential scientific and therapeutic applications (Laroum, Boulcina, Bensouici, & Debache, 2019).
Biodegradation of Ether Oxygenates
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental impact of fuel additives. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, though the anaerobic biodegradation pathways remain less understood. This area of study highlights the challenges in managing the environmental footprint of synthetic chemicals (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Hydroxylamine Research
Hydroxylamine's biological activity has been reviewed, illustrating its role as a mutagen in vitro without proven carcinogenic capabilities. Despite its potent mutagenic potential, hydroxylamine has shown carcinostatic activity against some tumors in animals, indicating its complex biological interactions and potential for scientific research applications (Gross, 1985).
Propriétés
IUPAC Name |
(NE)-N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h13H,1-5H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQHTPYTEOSMGK-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)C)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C(C)(C)C)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




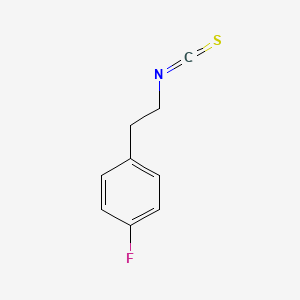
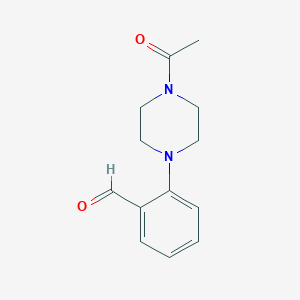
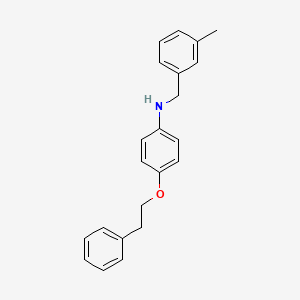
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)
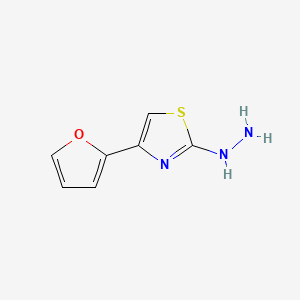
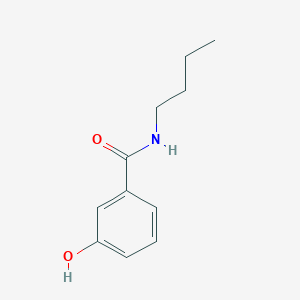
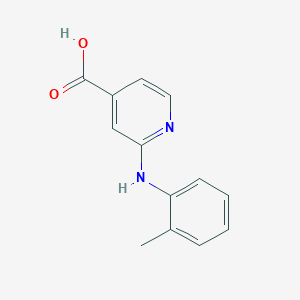
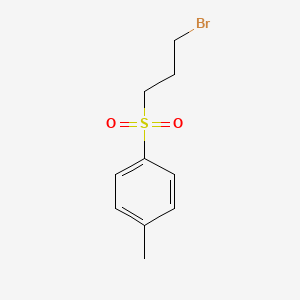
![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)
